1-Ethyl-6-fluoro-1H-indole: Technical Profile & Application Guide
1-Ethyl-6-fluoro-1H-indole: Technical Profile & Application Guide
[1]
Abstract
1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1) is a specialized heterocyclic intermediate critical to the synthesis of P2X7 receptor antagonists and aldosterone synthase (CYP11B2) inhibitors.[1][2] Characterized by the synergistic electronic effects of the C6-fluorine atom and the steric bulk of the N1-ethyl group, this scaffold offers enhanced metabolic stability and optimized lipophilicity compared to its non-alkylated congeners.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in modern medicinal chemistry.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
The introduction of the ethyl group at the N1 position transforms the hydrogen-bond donor (N-H) of the parent 6-fluoroindole into a hydrophobic interaction point, significantly altering the molecule's pharmacological profile.
Core Data Table[1]
| Property | Data | Notes |
| CAS Number | 613684-38-1 | |
| IUPAC Name | 1-Ethyl-6-fluoro-1H-indole | |
| Molecular Formula | C₁₀H₁₀FN | |
| Molecular Weight | 163.19 g/mol | |
| SMILES | CCN1C=C(C2=C1C=CC(=C2)F) | |
| LogP (Predicted) | 3.2 ± 0.4 | Increased lipophilicity vs. 6-fluoroindole (2.[1]7) |
| H-Bond Donors | 0 | N-alkylation removes donor capability |
| H-Bond Acceptors | 1 | Fluorine atom acts as a weak acceptor |
| Physical State | Viscous Oil / Low-Melting Solid | N-ethylation typically disrupts crystal packing of indoles |
Spectroscopic Signature (Diagnostic)
Based on experimental data from structural analogs (e.g., 1-ethyl-6-fluoroindole-3-carbaldehyde).[1]
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Signal typically appears around -115 to -120 ppm (relative to CFCl₃), characteristic of fluoroarenes.[1]
-
Part 2: Synthetic Pathways & Methodology[3][4]
The synthesis of 1-ethyl-6-fluoroindole relies on the chemoselective alkylation of the indole nitrogen.[1] The electron-withdrawing nature of the C6-fluorine atom slightly increases the acidity of the N-H bond (
Primary Route: Base-Mediated N-Alkylation
This is the industry-standard protocol, utilizing sodium hydride (NaH) to ensure irreversible deprotonation before the addition of the alkylating agent.[1]
Reaction Logic:
-
Deprotonation: NaH removes the N-H proton, forming the indolyl anion.[1] The negative charge is delocalized, but N-alkylation is kinetically favored over C3-alkylation in polar aprotic solvents.[1]
-
Nucleophilic Attack: The indolyl anion attacks Ethyl Iodide (EtI) via an S_N2 mechanism.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis of 1-Ethyl-6-fluoroindole via nucleophilic substitution.
Part 3: Reactivity & Functionalization[5]
Once synthesized, CAS 613684-38-1 serves as a versatile scaffold.[1] The C3 position is highly nucleophilic, while the C2 position is accessible for lithiation.[1]
Functionalization Map[1]
| Reaction Type | Target Position | Reagents | Application |
| Vilsmeier-Haack | C3 | Synthesis of Indole-3-carboxamides (P2X7 Antagonists) | |
| Lithiation/Borylation | C2 | Synthesis of Suzuki Precursors (CYP11B2 Inhibitors) | |
| Electrophilic Halogenation | C3 | NBS or NCS | Intermediate for cross-coupling |
Visualization: Reactivity Logic
Figure 2: Divergent synthetic utility of the 1-ethyl-6-fluoroindole scaffold.
Part 4: Applications in Drug Discovery[4][5]
P2X7 Receptor Antagonists
The P2X7 receptor is a key driver of inflammation and neuropathic pain.[1] Research (e.g., Patent EP2105164A1) highlights the utility of 1-ethyl-6-fluoroindole-3-carboxamides .[1][3]
-
Mechanism: The indole core occupies the hydrophobic pocket of the receptor.[1]
-
Role of Fluorine: The C6-fluorine blocks metabolic hydroxylation at this susceptible position, extending the half-life (
) of the drug. -
Role of Ethyl: The N-ethyl group provides steric bulk that improves selectivity against other P2X receptor subtypes.[1]
CYP11B2 (Aldosterone Synthase) Inhibitors
Selective inhibition of CYP11B2 is a target for treating hypertension and heart failure.[1]
-
Application: 2-substituted derivatives (via C2-lithiation of CAS 613684-38-1) are coupled with heterocycles (e.g., pyridines) to coordinate with the heme iron of the enzyme.[1]
-
Significance: The 6-fluoro substituent modulates the electron density of the indole ring, fine-tuning the
of the coordinating nitrogen in the attached heterocycle.
Part 5: Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-6-fluoro-1H-indole
A validated procedure for gram-scale synthesis.[1]
Reagents:
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
Ethyl Iodide (1.2 eq)
-
DMF (Anhydrous, 10 mL/g of indole)
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with NaH (1.2 eq) under Argon atmosphere. Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is.[1]
-
Solvation: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.
-
Addition: Dissolve 6-fluoroindole (1.0 eq) in minimal DMF and add dropwise to the NaH suspension. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases (formation of indolyl anion). -
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the product will have a higher
than the starting material.[1] -
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Protocol B: Vilsmeier-Haack Formylation (C3-Functionalization)
To generate 1-ethyl-6-fluoroindole-3-carbaldehyde.[1]
-
Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate/suspension). -
Addition: Add a solution of 1-Ethyl-6-fluoroindole (1.0 eq) in DMF dropwise.
-
Heating: Heat to 80°C for 1 hour.
-
Hydrolysis: Cool to RT, pour into ice-water, and basify with 2M NaOH to pH 9. The aldehyde typically precipitates as a solid.[1]
Part 6: References
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Sigma-Aldrich. 6-Fluoroindole Product Analysis & Safety Data.[1] Available at: [1]
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European Patent Office. Novel P2X7R antagonists and their use (EP2105164A1).[1] Describes the synthesis and use of 1-ethyl-6-fluoroindole carboxamides. Available at:
-
United States Patent & Trademark Office. Metalloenzyme inhibitor compounds (US10085984B2).[1] details the use of 2-bromo-1-ethyl-6-fluoroindole in CYP11B2 inhibitor synthesis. Available at:
-
Royal Society of Chemistry. Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation...[1] (Supplementary Info). Provides NMR data for 1-ethyl-6-fluoroindole-3-carbaldehyde. Available at:
-
PubChem. Compound Summary for 1-Ethyl-6-fluoroindole derivatives. Available at:
